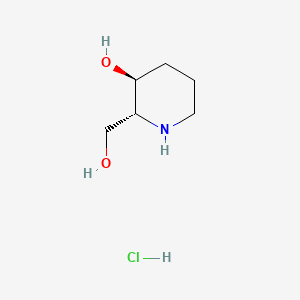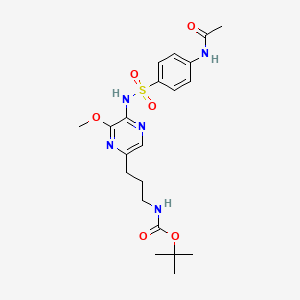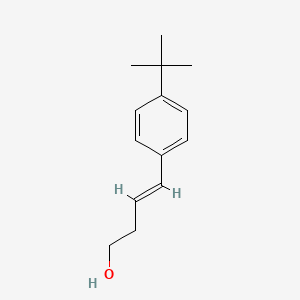
6-β-Hydroxycortisol Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-β-Hydroxycortisol Sulfate is used in the synthesis of corticosteroids in human blood . It serves as a substrate for the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins (MATE1 and MATE-2K) . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) .
Aplicaciones Científicas De Investigación
1. Methodology Development for Assaying 6-β-Hydroxycortisol
6-β-Hydroxycortisol has been a focal point in developing more accurate and sensitive assay methodologies. Dumont et al. (1984) improved the accuracy and sensitivity of assaying this compound by developing an HPLC method utilizing gradient elution and an internal standard. This method enhanced the monitoring of hepatic microsomal enzyme activity over time (Dumont, Sclavons, & Desager, 1984).
2. Non-invasive Indicators of Enzyme Induction
Studies have shown that 6-β-Hydroxycortisol can serve as a non-invasive indicator of enzyme induction. Saenger et al. (1983) reported that the absence of circadian changes in 6-β-Hydroxycortisol/free cortisol (FF) ratios allows for random measurements of these ratios to detect enzyme induction (Saenger, 1983).
3. Cytochrome P450 Induction and Metabolism Studies
The relationship between 6-β-Hydroxycortisol and cytochrome P450 induction has been explored extensively. For instance, Ged et al. (1989) found that urinary excretion of 6-β-Hydroxycortisol correlated with liver microsomal cortisol 6 beta-hydroxylase and P450IIIA specific content, suggesting its role as a marker of P450IIIA induction (Ged, Rouillon, Pichard, Combalbert, Bressot, Bories, Michel, Beaune, & Maurel, 1989).
4. Clinical Applications and Disease Correlations
6-β-Hydroxycortisol has been studied in various clinical settings and disease states. Saenger et al. (1984) examined the inhibitory effects of lead on 6-β-Hydroxycortisol metabolism, noting decreased urinary excretion in lead-toxic children (Saenger, Markowitz, & Rosen, 1984). Additionally, Eldesoky et al. (2006) researched the biomarker potential of the 6-β-Hydroxycortisol/cortisol ratio in patients with chronic liver diseases, indicating alterations in CYP3A4 enzyme activity (Eldesoky, Kamel, Farghaly, Bakheet, Hedaya, & Siest, 2006).
5. Ethnic and Gender Differences in Metabolism
Research has also investigated ethnic and gender differences in 6-β-Hydroxycortisol metabolism. Lin et al. (1999) reported significantly lower 6-β-Hydroxycortisol/cortisol ratios in Asian women compared to Caucasian women, suggesting differences in CYP3A activity between these groups (Lin, Anderson, Kantor, Ojemann, & Wilensky, 1999).
Mecanismo De Acción
Target of Action
The primary target of 6-β-Hydroxycortisol Sulfate is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .
Mode of Action
6-β-Hydroxycortisol Sulfate interacts with its target, the enzyme CYP3A4, to catalyze the formation of 6β-hydroxycortisol from cortisol in the liver and other tissues . This interaction results in the conversion of cortisol to 6β-hydroxycortisol .
Biochemical Pathways
The biochemical pathway affected by 6-β-Hydroxycortisol Sulfate is the cortisol metabolism pathway . The enzyme CYP3A4 catalyzes the formation of 6β-hydroxycortisol from cortisol . The resulting 6β-hydroxycortisol is then excreted in urine . This pathway plays an important role in the metabolism and clearance of cortisol .
Pharmacokinetics
The pharmacokinetics of 6-β-Hydroxycortisol Sulfate involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is known that 6-β-Hydroxycortisol Sulfate is a metabolite of cortisol and is excreted in urine .
Result of Action
The molecular and cellular effects of the action of 6-β-Hydroxycortisol Sulfate involve the metabolism and clearance of cortisol . By converting cortisol to 6β-hydroxycortisol, this compound plays a role in regulating cortisol levels in the body .
Action Environment
The action, efficacy, and stability of 6-β-Hydroxycortisol Sulfate can be influenced by various environmental factors. For instance, drugs that induce or inhibit CYP3A4 can affect cortisol metabolism by accelerating or slowing down the conversion of cortisol to 6β-hydroxycortisol .
Análisis Bioquímico
Biochemical Properties
6-β-Hydroxycortisol Sulfate plays a significant role in biochemical reactions. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), which catalyzes the formation of 6-β-Hydroxycortisol Sulfate from cortisol in the liver and other tissues . The nature of these interactions involves the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, thereby affecting cortisol metabolism .
Cellular Effects
The effects of 6-β-Hydroxycortisol Sulfate on various types of cells and cellular processes are primarily related to its influence on cortisol metabolism. By accelerating the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-β-Hydroxycortisol Sulfate involves its binding interactions with biomolecules and its role in enzyme activation. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K . These interactions contribute to the urinary excretion of 6-β-Hydroxycortisol Sulfate .
Temporal Effects in Laboratory Settings
The effects of 6-β-Hydroxycortisol Sulfate over time in laboratory settings have been observed in studies involving its urinary excretion . It has been considered a marker of drug induction and inhibition in humans and laboratory animals .
Dosage Effects in Animal Models
The effects of 6-β-Hydroxycortisol Sulfate vary with different dosages in animal models. For instance, Oat3(–/–) mice showed significantly reduced renal clearance of 6-β-Hydroxycortisol Sulfate compared with wild-type mice .
Metabolic Pathways
6-β-Hydroxycortisol Sulfate is involved in the metabolic pathways of cortisol. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), thereby affecting metabolic flux or metabolite levels .
Transport and Distribution
6-β-Hydroxycortisol Sulfate is transported and distributed within cells and tissues through its interactions with transporters such as the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K .
Subcellular Localization
As a metabolite of cortisol, it is likely to be found in compartments or organelles involved in cortisol metabolism .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 6-β-Hydroxycortisol Sulfate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the desired functional groups.", "Starting Materials": [ "Cortisol", "Sulfur trioxide", "Pyridine", "Methanol", "Acetic anhydride", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate" ], "Reaction": [ "Cortisol is first converted to its 21-acetate derivative using acetic anhydride and triethylamine as a catalyst.", "The 21-acetate derivative is then treated with methanesulfonic acid to remove the 17-hydroxyl group, forming 6-β-hydroxycortisol.", "6-β-hydroxycortisol is then reacted with sulfur trioxide and pyridine to form the corresponding sulfonic acid derivative.", "The sulfonic acid derivative is then treated with sodium hydroxide to form the sodium salt of 6-β-hydroxycortisol sulfate.", "The sodium salt is then purified through recrystallization using methanol and sodium bicarbonate as solvents." ] } | |
Número CAS |
53587-06-7 |
Fórmula molecular |
C21H30O9S |
Peso molecular |
458.522 |
Nombre IUPAC |
[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate |
InChI |
InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
DHXWQUUKVSNJDI-UJXAPRPESA-N |
SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O |
Sinónimos |
6-β-Hydroxycortisol Monosulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-[4-(2-Chloro-3-hydroxypropoxy)benzyl]phenoxy]propane-1,2-diol](/img/structure/B568963.png)
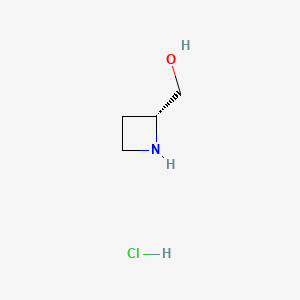
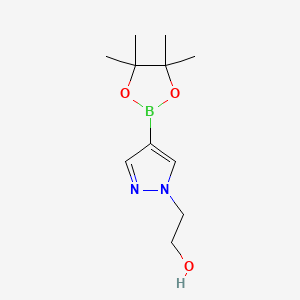
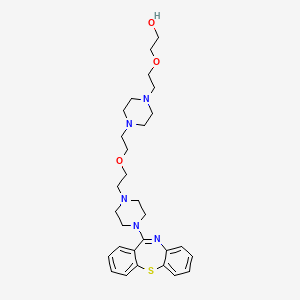
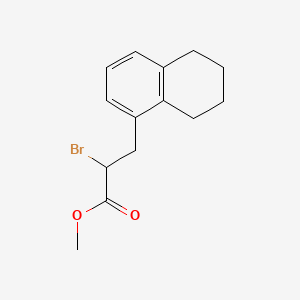
![Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate](/img/structure/B568974.png)

